molecular formula C21H23ClN2O3 B3634353 ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

Cat. No.: B3634353
M. Wt: 386.9 g/mol
InChI Key: NTDCXYYRNZJFIE-UHFFFAOYSA-N
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Description

Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobutanoyl group and a dihydrobenzobbenzazepin moiety. Its molecular formula is C21H23ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobutanoyl chloride with 5,6-dihydrobenzobbenzazepine in the presence of a base such as triethylamine. This intermediate product is then reacted with ethyl carbamate under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

Ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-2-27-21(26)23-17-12-11-16-10-9-15-6-3-4-7-18(15)24(19(16)14-17)20(25)8-5-13-22/h3-4,6-7,11-12,14H,2,5,8-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDCXYYRNZJFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCCCl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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ethyl N-[11-(4-chlorobutanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

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